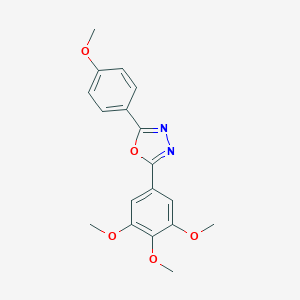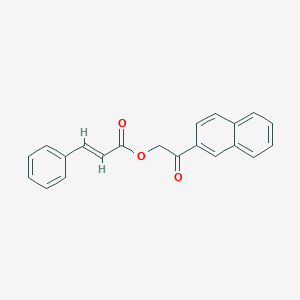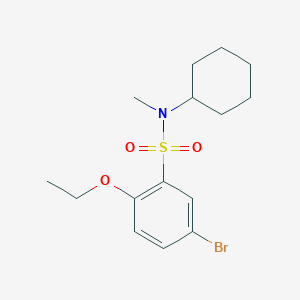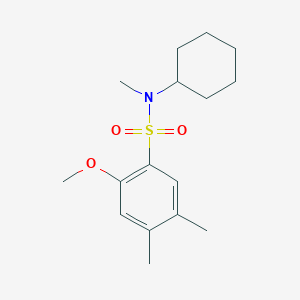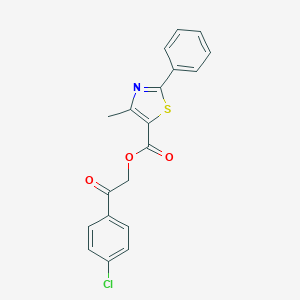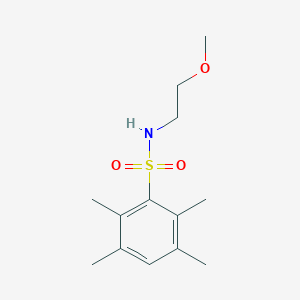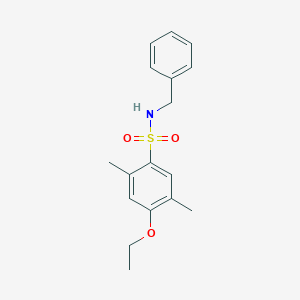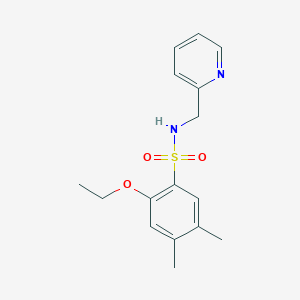
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, also known as E2046, is a compound that has gained significant attention in the scientific community due to its potential application in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in promoting cancer cell survival and metastasis. By inhibiting CAIX, this compound may induce cancer cell death and prevent tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and long half-life. This compound has been shown to accumulate in tumor tissues, indicating its potential for targeted cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in aqueous solutions. This compound also has good stability, making it suitable for long-term storage. However, this compound has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. One potential direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Another direction is to further investigate the mechanism of action of this compound and its potential for combination therapy with other anticancer agents. Additionally, future studies could focus on the use of this compound for the treatment of specific types of cancer and the development of targeted drug delivery systems for this compound.
Conclusion
In conclusion, this compound is a promising compound with potential application in cancer treatment. Its low toxicity, good pharmacokinetic properties, and ability to inhibit tumor growth make it an attractive candidate for further research and development. With continued investigation, this compound may become a valuable addition to the arsenal of anticancer agents available to clinicians.
Métodos De Síntesis
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process starting from 2-aminopyridine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-bromo-4,5-dimethylbenzenesulfonyl chloride to form the sulfonamide. The final step involves the deprotection of the Boc group to yield this compound.
Aplicaciones Científicas De Investigación
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce cancer cell death through apoptosis and autophagy. Additionally, this compound has demonstrated the ability to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-12(2)13(3)10-16(15)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUGCYSTRXFOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)
